Disperse Orange 30

Descripción

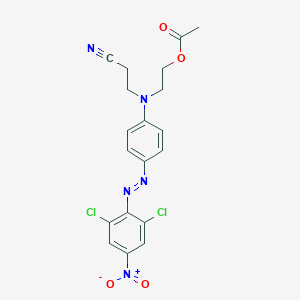

Structure

3D Structure

Propiedades

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPYWXVRNREIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063745 |

Source

|

| Record name | C.I. Disperse Orange 30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5 |

Source

|

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic properties of Disperse Orange 30 (UV-Vis, Fluorescence)

Introduction

Disperse Orange 30 (C.I. 11119) is a monoazo dye characterized by its limited solubility in water and its application in dyeing hydrophobic fibers such as polyester.[1][2] Its molecular structure, featuring a push-pull system of electron-donating and electron-withdrawing groups, is responsible for its characteristic absorption of visible light.[3] A comprehensive understanding of its spectroscopic properties, including UV-Visible absorption and fluorescence, is crucial for its application in materials science, analytical chemistry, and environmental monitoring. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and a workflow for analysis.

UV-Visible Absorption Spectroscopy

The color of this compound arises from the electronic transitions within its chromophoric azo group. The absorption of light in the visible region promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the chemical environment, particularly the polarity of the solvent—a phenomenon known as solvatochromism.[4]

Quantitative UV-Vis Absorption Data

Precise spectroscopic data for this compound is not extensively available across a range of solvents in the literature. However, data for the structurally similar Disperse Orange 3, along with a reported λmax for this compound, provide valuable insights. It is generally observed that azo dyes exhibit a bathochromic (red) shift in their λmax with increasing solvent polarity.[5][6]

| Parameter | Solvent | This compound | Disperse Orange 3 (for comparison) |

| λmax (nm) | Not Specified | 465.2 | - |

| Ethanol (B145695) | - | 443[3] | |

| Molar Absorptivity (εmax) (M⁻¹ cm⁻¹) | Ethanol | Not Available | 1.35 x 10⁴[3] |

| Observed Color | Various | Orange/Brown Powder | - |

Fluorescence Spectroscopy

While many azo dyes are known to be poor fluorophores due to efficient non-radiative decay pathways from the excited state, some can exhibit measurable fluorescence. The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are also influenced by the solvent environment.

Quantitative Fluorescence Data

Specific fluorescence data for this compound is scarce. The data for Disperse Orange 3 in ethanol is presented below as a proxy to provide an estimate of the expected fluorescence behavior. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is an important characteristic of a fluorescent molecule.

| Parameter | Solvent | Disperse Orange 3 (for comparison) |

| Excitation Wavelength (λex) (nm) | Ethanol | 440[3] |

| Emission Maximum (λem) (nm) | Ethanol | 532[3] |

| Stokes Shift (nm) | Ethanol | 89[3] |

| Fluorescence Quantum Yield (ΦF) | Not Available | Not Available |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of this compound in various solvents.

Materials and Reagents:

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., ethanol, acetone, N,N-dimethylformamide (DMF))

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 5 mg).

-

Dissolve the dye in a known volume (e.g., 50 mL) of the desired solvent in a volumetric flask to prepare a stock solution of known concentration. Sonication may be required to aid dissolution.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. A typical concentration range would be from 1 µM to 20 µM.

-

-

Determination of λmax:

-

Use one of the standard solutions (e.g., 10 µM) to scan the absorbance from 350 nm to 600 nm against a solvent blank.

-

The wavelength corresponding to the highest absorbance peak is the λmax.

-

-

Measurement of Absorbance:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, starting from the least concentrated, against the solvent blank.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar extinction coefficient (ε), where 'A' is absorbance, 'b' is the path length of the cuvette (1 cm), and 'c' is the concentration.

-

Fluorescence Spectroscopy Protocol

Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield (ΦF) of this compound.

Materials and Reagents:

-

This compound solutions prepared as in the UV-Vis protocol.

-

Fluorescence quantum yield standard with a known ΦF in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, or a well-characterized dye like Rhodamine 6G in ethanol).

-

Spectroscopic grade solvents.

-

Quartz fluorescence cuvettes (1 cm path length).

Instrumentation:

-

Spectrofluorometer

Procedure:

-

Preparation of Solutions:

-

Prepare a series of solutions of this compound and the chosen quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

-

-

Determination of Excitation and Emission Spectra:

-

To determine the emission spectrum, excite the sample at its UV-Vis λmax and scan a range of higher wavelengths.

-

To determine the excitation spectrum, set the emission detector to the determined emission maximum and scan a range of lower wavelengths.

-

-

Measurement of Fluorescence Intensity:

-

Measure the integrated fluorescence intensity of the blank, the this compound solutions, and the standard solutions. The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

The fluorescence quantum yield can be calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' refers to this compound and 'std' refers to the standard.

-

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Orange 30

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30, also identified by the Colour Index number 11119, is a monoazo dye recognized for its application in coloring synthetic fibers, particularly polyesters.[1][2] Its molecular structure, characterized by a substituted azobenzene (B91143) core, imparts a distinct orange hue and determines its dyeing properties. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, detailing the necessary chemical precursors, reaction mechanisms, and experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in dye chemistry, materials science, and related fields.

Synthesis Overview

The synthesis of this compound is a multi-step process that primarily involves two key reactions: diazotization and azo coupling. The overall manufacturing process can be broken down into three main stages:

-

Synthesis of the Diazo Component: Preparation of 2,6-dichloro-4-nitroaniline (B1670479).

-

Synthesis of the Coupling Component: Preparation of N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.

-

Formation of this compound: Diazotization of the diazo component and subsequent azo coupling with the coupling component.

Experimental Protocols

Stage 1: Synthesis of 2,6-dichloro-4-nitroaniline (Diazo Component)

The synthesis of the diazo component, 2,6-dichloro-4-nitroaniline, is achieved through the chlorination of p-nitroaniline. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.

Method 1: Chlorination using Hydrochloric Acid and Hydrogen Peroxide

This method is a common laboratory-scale synthesis.

-

Reaction: p-nitroaniline is treated with a mixture of concentrated hydrochloric acid and hydrogen peroxide.

-

Experimental Protocol:

-

To a suitable reaction vessel, add 13.8 g (0.1 mol) of p-nitroaniline and 30 mL of the mother liquor from a previous batch (if available).

-

Cool the mixture to 10°C with mechanical stirring.

-

Slowly add 25.5 mL of 30% hydrogen peroxide solution dropwise over 2 hours, maintaining the temperature at 20°C.

-

After the addition is complete, allow the mixture to stand at room temperature until a solid precipitate forms.

-

Filter the precipitate and wash the filter cake with water.

-

Dry the solid at 65°C for 4 hours to obtain 2,6-dichloro-4-nitroaniline.

-

-

Quantitative Data:

Method 2: Chlorination using Potassium Chlorate (B79027)

This method offers an alternative route for the chlorination process.

-

Reaction: p-nitroaniline is dissolved in concentrated hydrochloric acid and treated with potassium chlorate.

-

Experimental Protocol:

-

Dissolve 28 g of p-nitroaniline in 250 mL of concentrated hydrochloric acid at 50°C in a reaction flask.

-

Gradually add a solution of 16.4 g of potassium chlorate in 350 mL of water at approximately 25°C.

-

After the addition, dilute the reaction mixture with a large volume of water.

-

Collect the precipitate by filtration and wash thoroughly with water and a small amount of alcohol.

-

Purify the product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

-

-

Quantitative Data:

-

Yield: 87%.

-

Appearance: Lemon-yellow needles.

-

Melting Point: 185-188°C.

-

| Parameter | Method 1 (HCl/H₂O₂) | Method 2 (KClO₃) |

| Starting Material | p-Nitroaniline | p-Nitroaniline |

| Chlorinating Agent | HCl / H₂O₂ | KClO₃ / HCl |

| Yield | ~99.0%[2] | 87% |

| Appearance | Yellow crystalline solid[3] | Lemon-yellow needles |

| Melting Point | 190-192°C[3] | 185-188°C |

Table 1: Comparison of Synthesis Methods for 2,6-dichloro-4-nitroaniline.

Stage 2: Synthesis of N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (Coupling Component)

The synthesis of the coupling component involves a two-step process: the formation of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline, followed by its acetylation.

Step 2a: Synthesis of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline

-

Reaction: This intermediate is synthesized through the cyanoethylation of N-phenyldiethanolamine with acrylonitrile.

-

Experimental Protocol: A detailed, publicly available experimental protocol for this specific reaction is not readily found in the searched literature. However, the general procedure for cyanoethylation of anilines involves reacting the aniline derivative with acrylonitrile, often in the presence of a catalyst such as acetic acid or a copper salt.[4]

Step 2b: Acetylation of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline

-

Reaction: The hydroxyl group of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline is acetylated using acetic anhydride (B1165640) to yield the final coupling component.

-

Experimental Protocol: A specific protocol for the acetylation of this particular intermediate is not detailed in the available search results. A general method for N-acetylation involves reacting the substrate with acetic anhydride, often in the presence of a base or an acid catalyst, and monitoring the reaction to completion.[5]

Stage 3: Diazotization and Azo Coupling to form this compound

This final stage involves the formation of the azo bond, which is the chromophore of the dye.

-

Reaction: 2,6-dichloro-4-nitroaniline is first converted to its diazonium salt using nitrosylsulfuric acid. This is followed by an electrophilic aromatic substitution reaction with the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[6] The coupling typically occurs at the para position of the aniline ring of the coupling component.

-

Experimental Protocol for Diazotization: A general procedure for the diazotization of weakly basic amines like 2,6-dichloro-4-nitroaniline involves the use of nitrosylsulfuric acid.

-

Prepare nitrosylsulfuric acid by dissolving sodium nitrite (B80452) in concentrated sulfuric acid.

-

Dissolve 2,6-dichloro-4-nitroaniline in concentrated sulfuric acid and cool the solution to 0-5°C.

-

Slowly add the cold nitrosylsulfuric acid solution to the amine solution, maintaining the low temperature.

-

-

Experimental Protocol for Azo Coupling: A detailed experimental protocol with specific quantities and conditions for the coupling of the diazotized 2,6-dichloro-4-nitroaniline with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline to form this compound is not explicitly available in the searched literature. A general procedure for azo coupling involves the slow addition of the cold diazonium salt solution to a solution of the coupling component, often in a buffered or slightly acidic medium, while maintaining a low temperature to ensure the stability of the diazonium salt.[7]

-

Purification: The crude this compound precipitate is typically collected by filtration, washed with water to remove any inorganic salts and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Manufacturing Process Considerations

The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up for large-volume production. Key considerations in the manufacturing process include:

-

Raw Material Sourcing and Purity: The quality of the final dye is highly dependent on the purity of the starting materials, p-nitroaniline and aniline.

-

Reaction Control: Precise control of reaction parameters such as temperature, pH, and reaction time is crucial for maximizing yield and minimizing the formation of impurities.

-

Process Safety: Diazonium salts, particularly in their solid, dry state, can be unstable and potentially explosive. It is imperative to handle them in solution at low temperatures.

-

Effluent Treatment: The manufacturing process generates wastewater containing residual chemicals and byproducts. Proper treatment of this effluent is essential to comply with environmental regulations.

-

Product Formulation: After synthesis and purification, the dye is typically formulated into a stable, dispersible powder or liquid for use in textile dyeing applications.

Conclusion

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. This compound|lookchem [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. benchchem.com [benchchem.com]

Probing the Redox Landscape: A Technical Guide to the Electrochemical Behavior of Disperse Orange 30

For Immediate Release – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the electrochemical behavior of the azo dye Disperse Orange 30, with a focus on analysis via cyclic voltammetry (CV). This document outlines fundamental principles, detailed experimental protocols, and the typical electrochemical reduction pathways of this class of compounds.

Introduction: The Significance of Electrochemical Analysis

This compound (CAS No. 730-40-5), chemically known as 4-(4-nitrophenylazo)aniline, is a monoazo disperse dye widely used in the textile industry for dyeing polyester (B1180765) fibers.[1] Understanding its electrochemical properties is crucial for a variety of applications, including the development of advanced electrochemical wastewater treatment methods, the creation of novel electrochemical dyeing processes that minimize chemical reducing agents, and the design of sensitive analytical sensors for environmental monitoring.[1]

Cyclic voltammetry is a powerful and versatile electroanalytical technique used to investigate the redox properties of chemical species.[2] By measuring the current response of an electroactive analyte to a linearly cycled potential sweep, CV can provide rapid insight into the thermodynamics and kinetics of electron transfer reactions, making it an ideal tool for characterizing the behavior of dyes like this compound.[2]

Experimental Protocols for Cyclic Voltammetry

A standard three-electrode system is employed for cyclic voltammetry experiments, providing a controlled environment to study the reactions occurring at the working electrode surface.[3][4]

Detailed Experimental Methodology

-

Electrochemical Cell Setup: A one-compartment glass cell is typically used, containing a working electrode, a reference electrode, and a counter (or auxiliary) electrode.[3][5]

-

Working Electrode (WE): A Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode is commonly used due to its wide potential window and chemical inertness.[6][7]

-

Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) electrode provides a stable reference potential against which the working electrode's potential is measured and controlled.[6][7]

-

Counter Electrode (CE): A Platinum wire is typically used to complete the electrical circuit, passing the majority of the current to balance the redox events at the working electrode.[4][8]

-

-

Analyte and Electrolyte Preparation:

-

Solvent and Analyte: Due to the low aqueous solubility of disperse dyes, an organic solvent such as Dimethylformamide (DMF) is often required to fully dissolve the dye.[6] Alternatively, an aqueous dispersion can be created, sometimes with the aid of a surfactant, by precipitating the dye from a concentrated DMF solution into the aqueous supporting electrolyte.[5][6][9]

-

Supporting Electrolyte: A supporting electrolyte is essential to ensure the conductivity of the solution and minimize ohmic drop. A typical concentration is 0.1 M. Common choices include Lithium Chloride (LiCl) for DMF-based solutions or Potassium Chloride (KCl) and Sodium Sulfate (Na₂SO₄) for aqueous systems.[6]

-

Deaeration: Prior to the experiment, the solution must be purged with an inert gas (e.g., high-purity nitrogen) for at least 15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[8]

-

-

Instrumentation and CV Parameters:

-

Instrumentation: A computer-controlled potentiostat is used to apply the potential waveform and measure the resulting current.[5]

-

Potential Window: The potential is scanned over a range where the redox reactions of interest occur. For the reduction of azo dyes, this typically involves scanning towards negative potentials, for example, from 0 V to -1.6 V vs. Ag/AgCl.[6]

-

Scan Rate (ν): The scan rate, or the speed at which the potential is swept, is a critical parameter. Typical scan rates range from 20 mV/s to 200 mV/s.[6] Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).[2][10]

-

Data Presentation and Electrochemical Behavior

While specific quantitative data for this compound is limited in the cited literature, the behavior of a structurally similar dye, C.I. Disperse Orange 62, provides a valuable proxy for understanding the expected results.[6] The electrochemical process is dominated by the irreversible reduction of the azo (-N=N-) and nitro (-NO₂) functional groups.[6]

A typical cyclic voltammogram shows a distinct cathodic (reduction) peak on the forward scan (towards negative potentials). The corresponding anodic (oxidation) peak on the reverse scan is often absent or significantly smaller, indicating that the reduction process is chemically irreversible.[6] The peak current (Ipc) of this reduction is influenced by both the dye concentration and the scan rate.[6]

Table 1: Illustrative Electrochemical Data for a Related Disperse Azo Dye (C.I. Disperse Orange 62) in a Non-Aqueous Medium

| Dye Conc. (g L⁻¹) | Scan Rate (mV s⁻¹) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Cathodic Peak Current (Ipc) (µA) |

| 2.05 | 100 | ~ -0.80 | ~ -100 |

| 4.10 | 100 | ~ -0.82 | ~ -125 |

| 6.16 | 100 | ~ -0.84 | ~ -160 |

| 10.25 | 100 | ~ -0.85 | ~ -200 |

Data is adapted from studies on C.I. Disperse Orange 62 in a LiCl/DMF electrolyte system and serves as an illustrative example.[6][11] The exact potentials and currents for this compound may vary.

Proposed Electrochemical Reduction Mechanism

The primary electroactive center in this compound is the azo group (-N=N-). Its reduction is a multi-step process that involves the transfer of both electrons and protons.[12] The generally accepted mechanism for monoazo dyes proceeds via a two-electron, two-proton transfer to form a hydrazo intermediate, which is then cleaved in a subsequent two-electron, two-proton step to yield two aromatic amine products.[12] This cleavage of the chromophore results in the decolorization of the dye.

Conclusion

Cyclic voltammetry is an indispensable technique for characterizing the electrochemical behavior of this compound. The process is primarily defined by the irreversible cathodic reduction of its azo and nitro groups. Understanding the experimental parameters, such as solvent system, supporting electrolyte, and scan rate, is critical for obtaining reproducible and meaningful data. The insights gained from these studies are fundamental for advancing applications in environmental remediation, electrochemical manufacturing, and the development of novel analytical methods for textile dyes.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Why voltammetric current is scan rate dependent? Tangible representation of a mathematically dense concept using conceptual thinking. - American Chemical Society [acs.digitellinc.com]

- 3. ossila.com [ossila.com]

- 4. Novel same-metal three electrode system for cyclic voltammetry studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 9. Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asdlib.org [asdlib.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Quantum Yield and Photophysical Properties of Disperse Orange 30

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 30, a monoazo dye, finds extensive application in the textile industry for dyeing synthetic fibers. Beyond its industrial use, the photophysical characteristics of azo dyes are of significant interest to researchers in materials science and drug development due to their photoswitchable nature. This technical guide provides a comprehensive overview of the known properties of this compound, alongside a detailed examination of the photophysical data of structurally similar azo dyes to serve as a valuable reference. The document outlines standardized experimental protocols for the determination of key photophysical parameters, including fluorescence quantum yield. Furthermore, visual representations of experimental workflows and photophysical processes are provided to facilitate a deeper understanding.

Introduction to this compound

This compound, with the IUPAC name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate, is a synthetic dye belonging to the azo class. Its chemical structure features a donor-acceptor (push-pull) system, which is characteristic of many functional dyes and is responsible for its color and photophysical behavior. While primarily used in industrial dyeing processes, the underlying photochemistry of its azo chromophore, particularly its potential for trans-cis photoisomerization, makes it an interesting subject for scientific investigation.

Chemical Structure:

-

IUPAC Name: 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]

-

CAS Number: 5261-31-4, 12223-23-3[2]

-

Molecular Weight: 450.28 g/mol [1]

Photophysical Properties: Representative Data

It is crucial to note that the following data are for structurally similar compounds and not for this compound itself.

Table 1: Absorption and Emission Properties of Representative Azo Dyes

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Reference |

| 4-Nitro-4'-dimethylaminoazobenzene | Cyclohexane | 465 | 31,000 | - | [3] |

| 4-Nitro-4'-dimethylaminoazobenzene | Acetonitrile | 478 | 34,000 | - | [3] |

| Disperse Red 1 | Methanol | 488 | - | 650 | N/A |

| Disperse Red 1 | Dioxane | 492 | - | 630 | N/A |

Table 2: Fluorescence Quantum Yield and Lifetime of Representative Azo Dyes

| Compound | Solvent | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) | Reference |

| 4-Nitro-4'-diethylaminoazobenzene | Dioxane | 0.002 | - | N/A |

| Disperse Red 1 | Methanol | ~10⁻³ | - | N/A |

| Substituted Azobenzene Derivative | Ethanol | 0.03 | 1.2 | N/A |

Note: The lack of extensive data in these tables highlights the need for further experimental characterization of this compound and related compounds.

Experimental Protocols

The determination of photophysical properties requires precise and standardized experimental procedures. This section details the methodologies for measuring fluorescence quantum yield, a key parameter in characterizing the efficiency of the emission process.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is the most common approach for determining the fluorescence quantum yield (Φ_f) of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

3.1.1. Materials and Instruments

-

Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

Standard: A fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine derivatives.

-

Sample: A dilute solution of this compound.

3.1.2. Procedure

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the excitation wavelength (λ_ex).

-

Fluorescence Measurement:

-

Set the excitation wavelength (λ_ex) on the fluorometer, ideally at the absorption maximum of the sample.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

-

The slope of these lines (Grad) is used to calculate the quantum yield of the sample (Φ_f,sample) using the following equation:

Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_f,std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if different).

-

Determination of Fluorescence Quantum Yield (Absolute Method)

The absolute method directly measures the number of photons emitted by a sample relative to the number of photons absorbed, typically using an integrating sphere.

3.2.1. Materials and Instruments

-

Spectrofluorometer with an Integrating Sphere: The integrating sphere collects all the light emitted from the sample.

-

Light Source: A stable, monochromatic light source.

-

Detector: A calibrated detector to measure the intensity of the light.

-

Cuvette: A quartz cuvette.

-

Solvent: Spectroscopic grade solvent.

-

Sample: A dilute solution of this compound.

3.2.2. Procedure

-

Blank Measurement: Place a cuvette containing only the solvent inside the integrating sphere. Record the spectrum of the excitation light scattered by the solvent. This provides the intensity of the incident light (I_incident).

-

Sample Measurement: Place the cuvette containing the sample solution in the integrating sphere and irradiate it at the same excitation wavelength. Record the spectrum, which will include the scattered excitation light and the sample's fluorescence emission.

-

Data Analysis:

-

The number of absorbed photons is the difference between the integrated intensity of the scattered excitation light from the blank and the sample measurements.

-

The number of emitted photons is the integrated intensity of the fluorescence emission spectrum of the sample.

-

The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

References

In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Disperse Orange 30 in Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Disperse Orange 30, tailored for use in research and development environments. The information is presented to ensure safe handling, storage, and emergency preparedness.

Chemical and Physical Properties

This compound is a monoazo dye.[1] Its chemical and physical properties are crucial for understanding its behavior and potential hazards in a laboratory setting. This substance is a brown powder and is generally insoluble in water.[1][2]

| Property | Value | Source |

| Chemical Name | 2-(N-(2-Cyanoethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)anilino)ethyl acetate | [3] |

| CAS Number | 12223-23-3 | [3][4] |

| Molecular Formula | C19H17Cl2N5O4 | [3][4] |

| Molecular Weight | 450.28 g/mol | [3] |

| Appearance | Orange-brown powder | [1][2] |

| Density | 1.38 g/cm³ | [3][4] |

| Boiling Point | 645 °C at 760 mmHg | [3][4] |

| Flash Point | 343.9 °C | [3][4] |

| Vapor Pressure | 1.59E-16 mmHg at 25°C | [3][4] |

| Water Solubility | Insoluble | [2] |

Toxicological Data

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (for Disperse Orange 3) | Not Classified as acutely toxic by ingestion | |

| Skin Corrosion/Irritation | May cause skin irritation. | Category 2 (Irritant) | |

| Serious Eye Damage/Irritation | May cause eye irritation. | Category 2A (Irritant) | |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | Skin Sensitizer (B1316253) Category 1 | |

| Germ Cell Mutagenicity | Data not available | Not Classified | |

| Carcinogenicity | Data not available | Not Classified | |

| Reproductive Toxicity | Data not available | Not Classified | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 (Respiratory Irritation) | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not Classified | |

| Aspiration Hazard | Data not available | Not Classified |

Experimental Protocols

Detailed experimental protocols for assessing the toxicological endpoints of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key protocols relevant to the hazards associated with this compound.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a substance.

Methodology:

-

Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar (B569324) medium.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[5][6][7][8]

OECD 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro test is used to predict the skin irritation potential of a chemical.

Methodology:

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.[9][10][11][12][13]

-

Application: The test substance is applied topically to the surface of the tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by a post-exposure incubation period.[11]

-

Viability Assessment: The viability of the tissue is determined using a cell viability assay, most commonly the MTT assay. The MTT assay measures the activity of mitochondrial enzymes, which is an indicator of cell viability.[10][12]

-

Classification: A substance is classified as a skin irritant (Category 2) if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[10][12]

OECD 442D: In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method

This in vitro method is used to support the discrimination between skin sensitizers and non-sensitizers.

Methodology:

-

Principle: This assay is based on the second key event in the Adverse Outcome Pathway (AOP) for skin sensitization, which involves the activation of keratinocytes. It measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway.

-

Test System: A genetically modified cell line (e.g., KeratinoSens™) containing a luciferase reporter gene under the control of the ARE is used.

-

Procedure: The cells are exposed to the test substance for a specific duration.

-

Measurement: The induction of the luciferase gene is measured by the luminescence produced.

-

Prediction: A substance is predicted as a skin sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold.

Mandatory Visualizations

Signaling Pathway for Allergic Contact Dermatitis

Caption: Allergic contact dermatitis signaling pathway.

Experimental Workflow for a Spill in the Laboratory

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [chembk.com]

- 5. nib.si [nib.si]

- 6. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. vivotecnia.com [vivotecnia.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. iivs.org [iivs.org]

- 11. thepsci.eu [thepsci.eu]

- 12. One moment, please... [senzagen.com]

- 13. oecd.org [oecd.org]

Methodological & Application

Application Note and Protocol: Quantification of Disperse Orange 30 in Water Samples by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive methodology for the quantitative analysis of Disperse Orange 30 (C.I. 11119) in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a monoazo dye used in the textile industry for dyeing polyester (B1180765) fibers.[1] Due to its potential environmental persistence and toxicological concerns, a sensitive and selective analytical method is required for its detection and quantification in aqueous matrices. This application note details a robust HPLC-MS/MS method for the quantification of this compound in water samples, incorporating solid-phase extraction (SPE) for sample preparation and cleanup.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (C.I. 11119; CAS No. 12223-23-3/5261-31-4) analytical standard.[1]

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

-

Reagents: Formic acid (LC-MS grade).

-

SPE Cartridges: C18 cartridges (500 mg, 6 mL).

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a methanol/water (1:1, v/v) mixture to obtain concentrations ranging from 1 ng/mL to 100 ng/mL.

Sample Preparation (Solid-Phase Extraction - SPE)

A general SPE procedure for disperse dyes in water is as follows[2][3][4]:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of HPLC-grade water.

-

Sample Loading: Load 250 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 10 mL of HPLC-grade water to remove any polar interferences.

-

Drying: Dry the cartridge under vacuum for approximately 10 minutes.

-

Elution: Elute the retained this compound with 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol/water (1:1, v/v).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 100% B

-

15-20 min: 100% B

-

20.1-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: ESI Positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

The molecular formula of this compound is C₁₉H₁₇Cl₂N₅O₄, with a molecular weight of 450.27 g/mol .[1]

-

Precursor Ion ([M+H]⁺): m/z 451.3

-

Product Ions and Collision Energies: To be determined experimentally by infusing a standard solution of this compound and performing product ion scans at varying collision energies. Tentative product ions could arise from the fragmentation of the azo bond and loss of substituents.

Data Presentation

The following table summarizes typical quantitative data for the analysis of other disperse dyes in water samples using HPLC-MS/MS, which can serve as a reference for the expected performance of the method for this compound.

| Parameter | Disperse Red 1 | Disperse Orange 1 | Disperse Orange 3 | Disperse Yellow 3 | Reference |

| Linearity (ng/mL) | 2.0 - 100.0 | 2.0 - 100.0 | 2.0 - 100.0 | 2.0 - 100.0 | [3][4] |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 | [3][4] |

| LOD (ng/L) | ~2.0 | ~2.0 | ~2.0 | ~2.0 | [3][4] |

| LOQ (ng/L) | ~8.0 | ~8.0 | ~8.0 | ~8.0 | [3][4] |

| Recovery (%) in Water | >70% | >70% | >70% | >70% | [2][3][4] |

Mandatory Visualization

References

Application Notes and Protocols for the GC-MS Analysis of Disperse Orange 30 Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a monoazo dye used extensively in the textile industry for dyeing polyester (B1180765) fibers. Due to its chemical stability and low biodegradability, it is a persistent environmental pollutant. The degradation of this compound, often through advanced oxidation processes (AOPs) or microbial action, results in the formation of various breakdown products. The identification and quantification of these degradation products are crucial for assessing the environmental impact and toxicity of treated textile effluents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound degradation products.

These application notes provide a detailed protocol for the degradation of this compound and the subsequent analysis of its degradation products using GC-MS.

Degradation of this compound by Ozonation: Experimental Protocol

This protocol describes the degradation of this compound in an aqueous solution using ozonation, an effective advanced oxidation process.

Materials and Equipment:

-

This compound dye

-

Deionized water

-

Ozone generator

-

Gas bubbling reactor

-

pH meter

-

Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

-

Chemical Oxygen Demand (COD) analysis kit

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 500 mg/L) in deionized water. From the stock solution, prepare the working solution to the desired initial concentration (e.g., 150-600 mg/L).

-

Reactor Setup: Transfer a known volume of the dye solution (e.g., 7000 mL) into the gas bubbling reactor.

-

pH Adjustment: Adjust the initial pH of the dye solution to the desired level (e.g., pH 10-12 for optimal degradation) using NaOH or HCl.[1]

-

Ozonation: Begin bubbling ozone gas through the solution at a constant flow rate and concentration (e.g., 24 g/m³).[1]

-

Sampling: Collect aliquots of the solution at regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes) to monitor the degradation process.

-

Analysis of Degradation:

-

Measure the decolorization of the solution spectrophotometrically at the maximum absorbance wavelength of this compound.

-

Determine the Chemical Oxygen Demand (COD) of the samples to assess the extent of mineralization. Significant COD reduction indicates effective degradation.[1]

-

-

Sample Preparation for GC-MS Analysis: The collected samples are then prepared for GC-MS analysis as described in the following protocol.

GC-MS Analysis of Degradation Products: Experimental Protocol

This protocol outlines the sample preparation and GC-MS conditions for the identification and quantification of this compound degradation products.

1. Sample Preparation: Liquid-Liquid Extraction

-

Take a 100 mL aliquot of the degraded dye solution.

-

Adjust the pH to neutral (pH 7.0).

-

Perform liquid-liquid extraction using a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate. Add 30 mL of the solvent to the sample in a separatory funnel and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

The concentrated extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C for 1 min, ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 300 °C and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Interface Temperature | 280 °C |

| Mass Range | 40-500 amu |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Presentation: Quantitative Analysis of Degradation Products

The primary degradation of this compound is expected to occur via the reductive cleavage of the azo bond (-N=N-). Based on the structure of this compound and studies on similar dyes, the primary degradation products are likely to be 2,6-dichloro-4-nitroaniline and N,N-bis(2-cyanoethyl)-4-amino-1,3-benzenediamine . Further degradation can lead to smaller aromatic and aliphatic compounds.

The following table presents representative quantitative data for the major degradation products identified by GC-MS after the ozonation of this compound. Please note that these values are illustrative and will vary depending on the specific degradation conditions.

| Degradation Product | Retention Time (min) | Concentration (µg/L) |

| 2,6-dichloro-4-nitroaniline | 15.8 | 125 |

| N,N-bis(2-cyanoethyl)-4-amino-1,3-benzenediamine | 18.2 | 98 |

| Phthalic acid | 12.5 | 45 |

| Aniline | 8.7 | 32 |

Visualizations

Caption: Proposed degradation pathway of this compound.

References

Application Notes and Protocols for Photocatalytic Degradation of Disperse Orange 30 using TiO2 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye, Disperse Orange 30, utilizing titanium dioxide (TiO2) nanoparticles. The information is intended to guide researchers in setting up and conducting experiments to effectively degrade this recalcitrant dye, which is of significant environmental concern due to its persistence and potential toxicity.

Introduction

This compound is a widely used azo dye in the textile industry, known for its poor water solubility and resistance to conventional wastewater treatment methods. Advanced oxidation processes, such as heterogeneous photocatalysis with TiO2 nanoparticles, offer a promising solution for the complete mineralization of such complex organic molecules into less harmful substances like CO2 and H2O.[1]

Titanium dioxide, particularly in its anatase crystalline form, is a highly effective photocatalyst due to its chemical stability, non-toxicity, cost-effectiveness, and high photocatalytic activity.[2][3] Upon irradiation with UV light, TiO2 generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants.[4]

This document outlines the synthesis of TiO2 nanoparticles, the experimental setup for photocatalytic degradation, and the analytical methods for evaluating the degradation efficiency of this compound.

Data Presentation

The efficiency of photocatalytic degradation is influenced by several key parameters. The following tables summarize the expected quantitative data from experiments on the degradation of this compound using TiO2 nanoparticles.

Table 1: Effect of Catalyst (TiO2) Concentration on Degradation Efficiency

| TiO2 Concentration (g/L) | Degradation Efficiency (%) after 120 min |

| 0.5 | 65 |

| 1.0 | 85 |

| 1.5 | 92 |

| 2.0 | 90 |

| 2.5 | 88 |

Initial Dye Concentration: 20 mg/L, pH: 7, Light Source: UV-A (365 nm)

Table 2: Effect of Initial Dye Concentration on Degradation Efficiency

| Initial this compound Concentration (mg/L) | Degradation Efficiency (%) after 120 min |

| 10 | 95 |

| 20 | 92 |

| 30 | 85 |

| 40 | 78 |

| 50 | 70 |

TiO2 Concentration: 1.5 g/L, pH: 7, Light Source: UV-A (365 nm)

Table 3: Effect of pH on Degradation Efficiency

| pH | Degradation Efficiency (%) after 120 min |

| 3 | 95 |

| 5 | 88 |

| 7 | 92 |

| 9 | 80 |

| 11 | 75 |

TiO2 Concentration: 1.5 g/L, Initial Dye Concentration: 20 mg/L, Light Source: UV-A (365 nm)

Table 4: Reaction Kinetics of this compound Degradation

| Time (min) | Concentration (mg/L) | ln(C₀/C) | Degradation Efficiency (%) |

| 0 | 20.0 | 0.00 | 0 |

| 15 | 13.5 | 0.39 | 32.5 |

| 30 | 9.1 | 0.79 | 54.5 |

| 60 | 4.1 | 1.58 | 79.5 |

| 90 | 1.8 | 2.40 | 91.0 |

| 120 | 0.8 | 3.22 | 96.0 |

TiO2 Concentration: 1.5 g/L, Initial Dye Concentration: 20 mg/L, pH: 7, Light Source: UV-A (365 nm). The degradation of this compound typically follows pseudo-first-order kinetics.

Experimental Protocols

Synthesis of TiO2 Nanoparticles (Sol-Gel Method)

This protocol describes a common and effective method for synthesizing anatase TiO2 nanoparticles.

Materials:

-

Titanium (IV) isopropoxide (TTIP)

-

Nitric acid (HNO3)

-

Deionized water

Procedure:

-

Prepare a solution of isopropanol and deionized water in a 3:1 volume ratio.

-

Slowly add a specific amount of TTIP to the isopropanol solution while stirring vigorously.

-

Add a few drops of nitric acid to the mixture to act as a catalyst and control the hydrolysis rate.

-

Continue stirring the solution for 2-3 hours until a stable and transparent sol is formed.

-

Age the sol for 24-48 hours at room temperature to allow for the completion of hydrolysis and condensation reactions, resulting in a gel.

-

Dry the gel in an oven at 80-100 °C for 12 hours to remove the solvent.

-

Calcine the dried gel in a muffle furnace at 450-500 °C for 2-3 hours to obtain crystalline anatase TiO2 nanoparticles.

-

Characterize the synthesized nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology.

Photocatalytic Degradation of this compound

This protocol details the experimental setup and procedure for the photocatalytic degradation of the dye.

Materials:

-

This compound dye

-

Synthesized TiO2 nanoparticles

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Photoreactor (with a UV lamp, e.g., UV-A at 365 nm)

-

Magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Note: Due to the low water solubility of this compound, a small amount of an organic solvent like acetone (B3395972) may be required for initial dissolution before further dilution with water.

-

In a typical experiment, add a specific amount of TiO2 nanoparticles (e.g., 1.5 g/L) to a known volume of the this compound solution (e.g., 20 mg/L) in the photoreactor.

-

Adjust the pH of the suspension to the desired value (e.g., 7) using dilute HCl or NaOH.

-

Stir the suspension in the dark for 30-60 minutes to ensure adsorption-desorption equilibrium between the dye and the TiO2 surface.

-

Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

-

Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Centrifuge the withdrawn aliquots to separate the TiO2 nanoparticles.

-

Analyze the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound to determine the change in dye concentration.

-

Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - C) / C₀] x 100 where C₀ is the initial concentration of the dye and C is the concentration at time 't'.

Visualizations

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Caption: Mechanism of photocatalysis on a TiO2 nanoparticle surface.

Caption: Key factors influencing the photocatalytic degradation process.

References

Application Notes and Protocols: Adsorption Kinetics of Disperse Orange 30 on Activated Carbon

Introduction

Disperse Orange 30 (DO-30) is a mono-azo dye extensively used in the textile industry for dyeing polyester (B1180765), nylon, and other synthetic fibers.[1] Due to their complex aromatic structure, these dyes are often resistant to biodegradation, leading to significant environmental concerns when released in industrial effluents.[1][2] Adsorption onto activated carbon is a widely recognized and effective method for removing such dyes from wastewater due to the high surface area and porous structure of the adsorbent.[1][3] Understanding the adsorption kinetics is crucial for optimizing the design and operation of treatment systems. This document provides a detailed protocol for studying the adsorption kinetics of this compound on activated carbon, including data on relevant kinetic and isotherm models.

Experimental Protocols

1. Materials and Reagents

-

Adsorbent: Commercial activated carbon (or activated carbon prepared from precursors like Holm Oak acorns).[4] The activated carbon may be used as is or functionalized (e.g., with H₂SO₄) to enhance its properties.[1]

-

Adsorbate: C.I. This compound dye.

-

Reagents:

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.[5]

-

Distilled or deionized water for solution preparation.

-

Chemicals for activation if preparing activated carbon in-house (e.g., H₃PO₄, ZnCl₂, KOH).[4][6]

-

2. Equipment

-

UV-Vis Spectrophotometer

-

Orbital Shaker or Magnetic Stirrer[7]

-

pH meter

-

Analytical balance

-

Glassware: Erlenmeyer flasks, beakers, graduated cylinders, pipettes

-

Filtration system (e.g., syringe filters or vacuum filtration)

3. Preparation of Solutions

-

Stock Dye Solution (e.g., 1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 L of distilled water to prepare a stock solution.[7]

-

Working Dye Solutions: Prepare working solutions of desired concentrations (e.g., 10, 50, 100, 150, 200 mg/L) by diluting the stock solution.[8]

-

pH Adjustment: Use 0.1 M HCl or 0.1 M NaOH to adjust the pH of the working solutions to the desired value (e.g., pH 2, 4, 7, etc.).[4]

4. Batch Adsorption Experiments

The following procedure outlines a typical batch adsorption experiment to study the effect of contact time. Similar experiments can be set up to investigate the effects of initial dye concentration, adsorbent dosage, and temperature.

-

Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of Erlenmeyer flasks.[4][7]

-

Add a fixed volume (e.g., 100 mL) of a known concentration of this compound solution to each flask.[9]

-

Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature.[5]

-

Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).[7]

-

Filter the samples immediately to separate the activated carbon from the solution.

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of this compound.

-

Calculate the residual dye concentration using a pre-established calibration curve.

-

The amount of dye adsorbed at time t, q_t (mg/g), can be calculated using the following equation: q_t = (C₀ - C_t) * V / m where:

-

C₀ is the initial dye concentration (mg/L).

-

C_t is the dye concentration at time t (mg/L).

-

V is the volume of the solution (L).

-

m is the mass of the adsorbent (g).[9]

-

Data Presentation

The adsorption process is typically analyzed using kinetic and isotherm models to understand the mechanism of adsorption.

Adsorption Kinetics

The study of adsorption kinetics describes the rate of adsorbate uptake and the controlling mechanism of the adsorption process. The pseudo-first-order and pseudo-second-order models are commonly used to fit experimental data.[2][10]

Table 1: Adsorption Kinetic Models for this compound

| Kinetic Model | Linear Equation | Parameters Calculated |

| Pseudo-First-Order | log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t | k₁ (rate constant), qₑ (equilibrium adsorption capacity) |

| Pseudo-Second-Order | t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t | k₂ (rate constant), qₑ (equilibrium adsorption capacity) |

Note: The suitability of the model is determined by comparing the correlation coefficients (R²) and the agreement between calculated and experimental qₑ values.[11][12]

Studies have shown that the adsorption of this compound on both activated carbon and polyester fits the pseudo-second-order kinetic model well, as indicated by high correlation coefficients.[1][10]

Adsorption Isotherms

Adsorption isotherms describe the relationship between the amount of dye adsorbed by the activated carbon and the concentration of the dye remaining in the solution at equilibrium. The Langmuir and Freundlich models are widely applied.[1][13]

Table 2: Adsorption Isotherm Models for this compound

| Isotherm Model | Linear Equation | Parameters Calculated | Description |

| Langmuir | Cₑ/qₑ = 1/(Kₗqₘ) + Cₑ/qₘ | qₘ (max. adsorption capacity), Kₗ (Langmuir constant) | Assumes monolayer adsorption onto a homogeneous surface.[14] |

| Freundlich | log(qₑ) = log(Kբ) + (1/n)log(Cₑ) | Kբ (Freundlich constant), n (adsorption intensity) | Describes multilayer adsorption on a heterogeneous surface.[8] |

| Temkin | qₑ = B ln(A) + B ln(Cₑ) | A (Temkin constant), B (constant related to heat of adsorption) | Considers the effect of adsorbent-adsorbate interactions.[1] |

For the adsorption of this compound onto H₂SO₄-functionalized activated carbon, the Freundlich model was found to be a better fit, while the Temkin model better represented adsorption on pure activated carbon.[1]

Visualization

The following diagram illustrates the general workflow for conducting batch adsorption kinetic studies.

Caption: Experimental workflow for adsorption kinetics studies.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. scialert.net [scialert.net]

- 3. Adsorption of a Textile Dye on Commercial Activated Carbon: A Simple Experiment to Explore the Role of Surface Chemistry and Ionic Strength. | Semantic Scholar [semanticscholar.org]

- 4. Adsorption of this compound dye onto activated carbon derived from Holm Oak (Quercus Ilex) acorns: A 3(k) factorial design and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ukm.my [ukm.my]

- 6. researchgate.net [researchgate.net]

- 7. epe.pwr.edu.pl [epe.pwr.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. journals.iau.ir [journals.iau.ir]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Bioremediation of Disperse Orange 30 by Microbial Consortia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioremediation of the azo dye Disperse Orange 30 using microbial consortia. The information is compiled from recent scientific literature and is intended to guide researchers in developing and evaluating microbial-based treatment strategies for industrial effluents containing this dye.

Introduction

This compound is a monoazo dye used in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1][2] Its release into the environment is a significant concern due to its recalcitrant nature and the potential toxicity of its breakdown products. Bioremediation using microbial consortia offers a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods. Microbial consortia, comprising multiple interacting microbial species, often exhibit enhanced degradation capabilities and greater resilience to environmental fluctuations compared to single-species cultures.[3][4] This document outlines the data-supported efficacy of microbial consortia in degrading azo dyes and provides detailed protocols for their application.

Data Presentation

The following tables summarize the quantitative data on the degradation of azo dyes by various microbial consortia under different experimental conditions. While specific data for this compound is limited, the presented data for structurally similar azo dyes provides valuable insights into the key parameters influencing bioremediation efficiency.

Table 1: Decolorization Efficiency of a Bacterial Consortium against Acid Orange Dye [5][6][7]

| Parameter | Condition | Decolorization Efficiency (%) | Time (hours) |

| pH | 7.5 | ~86 | 23 |

| Temperature (°C) | 32 | ~86 | 23 |

| Initial Dye Concentration (mg/L) | 30 | ~86 | 23 |

| 300 | No significant decolorization | - | |

| Yeast Extract (g/L) | 1 | Complete decolorization | 23 |

| Agitation | Static | ~86 | 23 |

Table 2: Reduction of Water Quality Parameters by Bacterial Consortium SPB92 after Treatment of Acid Orange Dye [5][6]

| Parameter | Reduction (%) |

| Biological Oxygen Demand (BOD₅) | 96 |

| Chemical Oxygen Demand (COD) | 79 |

| Total Organic Carbon (TOC) | 54 |

Table 3: Decolorization of Disperse Orange-2RL by Scenedesmus obliquus [8][9]

| Condition | pH | Nitrogen Conc. (g/L) | Dye Conc. (ppm) | Decolorization (%) |

| Optimal Heterotrophic | 11 | 1 | 20 | 98.14 |

Experimental Protocols

The following are detailed protocols for key experiments in the bioremediation of this compound.

Protocol 1: Isolation and Screening of a this compound-Degrading Microbial Consortium

Objective: To isolate a microbial consortium from a contaminated environment capable of degrading this compound.

Materials:

-

Soil and water samples from a textile dye-contaminated site.

-

Mineral Salt Medium (MSM): K₂HPO₄ (1.27 g/L), MgSO₄·7H₂O (0.42 g/L), NaNO₃ (0.42 g/L), KCl (0.29 g/L), NaCl (2 g/L), KH₂PO₄ (0.85 g/L), pH 7.0.

-

This compound stock solution (1000 mg/L).

-

Nutrient Agar (NA) plates.

-

Sterile flasks, petri dishes, and pipettes.

-

Incubator shaker.

Procedure:

-

Enrichment:

-

Add 10 g of soil or 10 mL of water sample to a 250 mL flask containing 100 mL of sterile MSM.

-

Supplement the medium with 50 mg/L of this compound as the sole carbon source.

-

Incubate at 30°C and 150 rpm for 7 days.

-

-

Acclimatization:

-

After 7 days, transfer 10 mL of the enriched culture to a fresh 100 mL of MSM containing 100 mg/L of this compound.

-

Repeat this step for at least three successive transfers to select for a well-adapted consortium.

-

-

Isolation and Screening:

-

After the final enrichment, perform serial dilutions of the culture and plate on NA plates containing 50 mg/L of this compound.

-

Incubate the plates at 30°C for 48-72 hours.

-

Observe the plates for colonies exhibiting a clear zone of decolorization around them.

-

Select colonies with the largest and clearest zones for further studies. These colonies constitute the microbial consortium.

-

Protocol 2: Decolorization Assay